TES-1025

Description

Structure

3D Structure

Properties

IUPAC Name |

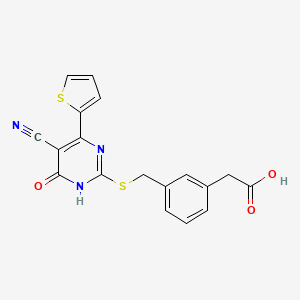

2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S2/c19-9-13-16(14-5-2-6-25-14)20-18(21-17(13)24)26-10-12-4-1-3-11(7-12)8-15(22)23/h1-7H,8,10H2,(H,22,23)(H,20,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQYGCGMQYVVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122604 | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883602-21-8 | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883602-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

TES-1025: A Technical Guide to a Novel Modulator of NAD+ Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

TES-1025 is a potent and selective small-molecule inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, this compound effectively redirects tryptophan catabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for various signaling proteins.[4][5] This mechanism of action presents a promising therapeutic strategy for a range of disorders associated with NAD+ deficiency, including metabolic diseases, inflammatory conditions, neurodegeneration, and aging.[4][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, experimental protocols, and the structural basis of its interaction with ACMSD.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor of ACMSD, an enzyme that stands at a critical branch point in the kynurenine pathway.[4] ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde.[4][5] In the presence of this compound, this enzymatic step is blocked, leading to an accumulation of ACMS. This accumulated ACMS then spontaneously cyclizes to form quinolinic acid, a direct precursor for the de novo synthesis of NAD+.[4] By shunting the metabolic flux towards quinolinic acid, this compound effectively boosts intracellular NAD+ levels.[2][4][7] This elevation in NAD+ has been shown to enhance mitochondrial function and activate sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress resistance.[8]

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Assay | Reference |

| IC50 | 13 nM | Human | ACMSD Enzymatic Assay | [1][2][9] |

| Ki | 0.85 ± 0.22 nM | Human | Kinetic Analysis | [3][4] |

Table 2: In Vivo Pharmacokinetics in Male CD-1 Mice

| Parameter | Route of Administration | Dose | Value | Unit | Reference |

| Cmax | Oral | 5 mg/kg | 2570 | ng/mL | [9] |

| t1/2 | Intravenous | 0.5 mg/kg | ~5.33 | hours | [9] |

| AUC0-8h (Liver) | Oral | 5 mg/kg | 19,200 | hng/mL | [9] |

| AUC0-8h (Kidneys) | Oral | 5 mg/kg | 36,600 | hng/mL | [9] |

Table 3: In Vivo Efficacy in Mice

| Study | Model | Treatment | Outcome | Reference |

| NAD+ Level Modulation | C57BL/6J Mice | 15 mg/kg/day for 10 days (in diet) | Significantly increased NAD+ levels in liver extracts | [6] |

| NAD+ Level Modulation | C57BL/6J Mice | 30 mg/kg/day for 10 days (in diet) | Significantly increased NAD+ levels in liver extracts | [6] |

| Enzyme Activity | Mouse Kidneys | 5 mg/kg (oral) | Significantly reduced enzyme activity | [6] |

Experimental Protocols

ACMSD Enzymatic Assay (for IC50 Determination)

The enzymatic activity of ACMSD is determined by monitoring the decrease in absorbance resulting from the consumption of the substrate ACMS.

Protocol:

-

A reaction mixture is prepared containing the ACMSD enzyme and the test compound (e.g., this compound) at various concentrations.

-

The reaction is initiated by the addition of the substrate, ACMS.

-

The initial rate of absorbance decrease is measured spectrophotometrically.

-

A control reaction is performed in the absence of the ACMSD enzyme.

-

The activity is calculated by subtracting the rate of the control reaction from the rate of the enzymatic reaction.

-

For IC50 determination, a serial dilution of the test compound from a DMSO stock solution is used, maintaining a constant final DMSO concentration of 1.0% in all reaction mixtures.

-

One unit of enzyme activity is defined as the amount of enzyme that consumes 1 µmol of ACMS per minute at 37°C.[9]

In Vivo Pharmacokinetic Study in Mice

This study aims to determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Protocol:

-

Animals: Male CD-1 mice are used for the study.

-

Intravenous Administration:

-

A cohort of mice receives an intravenous administration of this compound at a target dose of 0.5 mg/kg.

-

Blood samples are collected from the lateral tail vein at predetermined intervals up to 24 hours post-administration.

-

-

Oral Administration:

-

A separate cohort of mice receives an oral administration of this compound at a target dose of 5 mg/kg.

-

Blood, brain, and liver samples are collected at various time points up to 8 hours after dosing.

-

-

Sample Analysis: The concentration of this compound in the collected biological samples is quantified using an appropriate analytical method, such as LC-MS/MS.

-

Pharmacokinetic Parameters: Key parameters including Cmax, t1/2, and AUC are calculated from the concentration-time data.

The following diagram outlines the experimental workflow:

Structural Basis of Inhibition

The high affinity and potency of this compound for ACMSD are attributed to a network of strong interactions within the enzyme's active site. X-ray crystallography studies have revealed the precise binding mode.[3][4]

Key interactions include:

-

The carboxyl group of this compound coordinates with the catalytic Zn2+ ion and forms hydrogen bonds with Trp191. It also interacts with Asp291 via a bridging water molecule.[6]

-

The pyrimidine nitrogen engages in charge-charge interactions with the positively charged nitrogen of Arg47.[6]

-

The 2-thienyl ring fits into a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[6]

These multiple points of contact stabilize the inhibitor within the active site, leading to potent, low-nanomolar inhibition of the enzyme.[4][6]

The following diagram illustrates the key interactions between this compound and the ACMSD active site:

Conclusion

This compound is a first-in-class, potent, and selective inhibitor of ACMSD that effectively modulates the kynurenine pathway to increase de novo NAD+ synthesis. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo efficacy make it a valuable research tool and a promising therapeutic candidate for a variety of diseases linked to NAD+ depletion. Further investigation into the clinical applications of this compound is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound |CAS 1883602-21-8|DC Chemicals [dcchemicals.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACMSD - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. medkoo.com [medkoo.com]

- 8. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

TES-1025: A Novel Modulator of the De Novo NAD+ Biosynthesis Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes. Dysregulation of NAD+ homeostasis has been implicated in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and age-related pathologies. The de novo synthesis of NAD+ from tryptophan represents a key pathway for maintaining cellular NAD+ pools. This whitepaper provides an in-depth technical overview of TES-1025, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a pivotal enzyme in the de novo NAD+ biosynthesis pathway. By inhibiting ACMSD, this compound effectively redirects the metabolic flux towards NAD+ production, offering a promising therapeutic strategy for conditions associated with diminished NAD+ levels. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological and experimental frameworks.

Introduction to the De Novo NAD+ Biosynthesis Pathway and the Role of ACMSD

The de novo NAD+ synthesis pathway, also known as the kynurenine pathway, metabolizes the essential amino acid tryptophan into quinolinic acid (QUIN), a direct precursor to NAD+.[1][2][3][4] A critical branching point in this pathway is governed by the enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[1][2][3] ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), shunting the metabolic flow towards the tricarboxylic acid (TCA) cycle for complete oxidation.[1][3] Conversely, the spontaneous cyclization of ACMS leads to the formation of quinolinic acid, which then enters the final steps of NAD+ synthesis.[1][3] Therefore, the inhibition of ACMSD presents a compelling strategy to enhance the production of NAD+ by favoring the conversion of ACMS to quinolinic acid.[1][2][3]

This compound: A Potent and Selective ACMSD Inhibitor

This compound has been identified as a first-in-class, potent, and selective inhibitor of human ACMSD.[1][5] Its chemical name is 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid.[5] Through its inhibitory action on ACMSD, this compound has been shown to increase NAD+ levels in various cellular and preclinical models, highlighting its therapeutic potential.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Reference |

| IC50 | 13 ± 3 nM | Human | [7][8] |

| Ki | 0.85 ± 0.22 nM | Human | [1][2][3][9][10] |

Table 2: In Vivo Pharmacokinetics of this compound in Male CD-1 Mice

| Route of Administration | Dose | Cmax | t1/2 | AUC0-8h (Liver) | AUC0-8h (Kidney) | Reference |

| Intravenous (IV) | 0.5 mg/kg | N/A | ~5.33 h | N/A | N/A | [7][8] |

| Oral (PO) | 5 mg/kg | 2570 ng/mL | N/A | 19,200 hng/mL | 36,600 hng/mL | [7][8] |

Table 3: Effects of this compound on NAD+ Levels

| Model System | Treatment | Outcome | Reference |

| Primary Hepatocytes | Dose-dependent this compound | Increased NAD+ levels and SIRT1 activation | [6] |

| Human HK-2 Kidney Cells | This compound | Increased NAD+ content | [6] |

| Male C57BL/6J Mice | 15 mg/kg/day for 10 days | Increased NAD+ content in liver, kidneys, and brain | [6] |

| Cisplatin-induced AKI model | This compound | Higher NAD+ levels in kidneys | [6] |

| Ischemia-Reperfusion AKI model | This compound | Higher NAD+ levels in kidneys | [6] |

Signaling Pathways and Experimental Workflows

The De Novo NAD+ Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the kynurenine pathway for de novo NAD+ biosynthesis and highlights the inhibitory action of this compound on ACMSD.

Experimental Workflow for Evaluating this compound Efficacy

The diagram below outlines a typical experimental workflow to assess the efficacy of this compound in a cellular model.

Experimental Protocols

ACMSD Enzyme Activity Assay

This protocol is adapted from descriptions of a coupled spectrophotometric assay used to determine ACMSD activity and the inhibitory potential of compounds like this compound.[7][8]

Objective: To measure the enzymatic activity of ACMSD and determine the IC50 value of this compound.

Materials:

-

Recombinant human ACMSD (hACMSD)

-

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (from Ralstonia metallidurans)

-

3-hydroxyanthranilic acid (substrate for the coupling enzyme)

-

This compound

-

Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, containing 100 mM NaCl)

-

Spectrophotometer capable of reading at 360 nm

Procedure:

-

ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate by incubating 10 µM 3-hydroxyanthranilic acid with recombinant 3-hydroxyanthranilate 3,4-dioxygenase.

-

Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reaction is complete.

-

ACMSD Activity Measurement:

-

To the reaction mixture containing the generated ACMS, add a known amount of hACMSD (e.g., 30 nM).

-

Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.

-

Calculate the initial rate of the absorbance decrease.

-

A control reaction without ACMSD should be run to account for any non-enzymatic degradation of ACMS.

-

-

Inhibition Assay (IC50 Determination):

-

Prepare serial dilutions of this compound (e.g., from 0.5 to 40 nM).

-

Add the different concentrations of this compound to the assay mixture along with hACMSD.

-

Measure the initial rate of ACMS consumption for each inhibitor concentration.

-

Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Ki Determination (Dixon Method): To determine the inhibition constant (Ki), perform the enzyme activity assay with varying concentrations of both the substrate (ACMS, generated from 5 to 20 µM 3-hydroxyanthranilic acid) and the inhibitor (this compound). The Dixon method is recommended, especially when the IC50 is close to the enzyme concentration used in the assay.[1]

In Vivo Pharmacokinetic Study in Mice

This protocol is based on the description of pharmacokinetic studies of this compound in male CD-1 mice.[8]

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Animals: Male CD-1 mice.

Procedure:

-

Intravenous (IV) Administration:

-

Administer this compound intravenously to a cohort of mice at a target dose of 0.5 mg/kg.

-

Collect blood samples from the lateral tail vein at multiple time points (e.g., up to 24 hours) after administration.

-

-

Oral (PO) Administration:

-

Administer this compound orally to a separate cohort of mice at a target dose of 5 mg/kg.

-

Collect blood, brain, and liver samples at various intervals (e.g., up to 8 hours) after dosing (n=3 animals per time point).

-

-

Sample Processing and Analysis:

-

Process the collected blood to obtain plasma or use whole blood for analysis.

-

Homogenize tissue samples.

-

Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use appropriate pharmacokinetic software to calculate key parameters, including:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance

-

Volume of distribution

-

-

Conclusion

This compound is a groundbreaking small molecule inhibitor of ACMSD that effectively enhances the de novo NAD+ biosynthesis pathway. The compelling preclinical data, including its low nanomolar potency and favorable in vivo pharmacokinetic profile, underscore its potential as a therapeutic agent for a variety of diseases characterized by impaired NAD+ homeostasis. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other ACMSD inhibitors. The continued investigation of this novel therapeutic approach holds significant promise for addressing unmet medical needs in metabolic and age-related diseases.

References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]

- 4. nicotinamide adenine dinucleotide metabolic pathwayRat Genome Database [rgd.mcw.edu]

- 5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Structural Basis of TES-1025 Inhibition of Human ACMSD: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure of the human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) in complex with its potent inhibitor, TES-1025. The contents herein are intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the molecular interactions and therapeutic potential of targeting the ACMSD enzyme.

Executive Summary

Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) is a pivotal enzyme at a branch point of the de novo NAD+ synthesis pathway, making it a compelling therapeutic target for a variety of diseases, including inflammatory conditions, metabolic disorders, and age-related ailments.[1][2][3] this compound is the first nanomolar inhibitor of ACMSD, demonstrating a potent ability to modulate intracellular NAD+ levels.[1][4] This document elucidates the crystal structure of the human dimeric ACMSD in complex with this compound, revealing the precise molecular interactions that underpin its inhibitory mechanism. The structure, resolved at 2.5 Å, showcases this compound binding within the catalytic site, engaging with a crucial Zn2+ ion and residues from both monomers of the ACMSD homodimer.[1][2] This structural insight provides a foundational basis for the rational design of next-generation ACMSD inhibitors.

The ACMSD-TES-1025 Complex: Structural and Binding Data

The interaction between this compound and ACMSD is characterized by high affinity and specificity. The quantitative data pertaining to this interaction and the crystallographic structure are summarized below.

Inhibitor Affinity and Efficacy

| Parameter | Value | Reference |

| Ki | 0.85 ± 0.22 nM | [1][2][5] |

| IC50 | 13 nM | [1][4] |

Crystallographic Data of the this compound-ACMSD Complex

| Parameter | Value | Reference |

| PDB ID | 7PWY | [1][6] |

| Method | X-RAY DIFFRACTION | [6] |

| Resolution | 2.50 Å | [1][6] |

| R-Value Work | 0.210 | [1][6] |

| R-Value Free | 0.252 | [1][6] |

| Space Group | P 21 21 2 | [1] |

| Unit Cell Dimensions (a, b, c) | 153.3 Å, 92.5 Å, 103.9 Å | [1] |

| Total Structure Weight | 153.6 kDa | [6] |

| Modeled Residue Count | 1,289 | [6] |

Molecular Interactions at the Active Site

The crystal structure of the this compound-ACMSD complex reveals that the inhibitor binds in the catalytic site, which is formed at the interface of the two monomers of the homodimer.[1][2] The catalytically active form of ACMSD is a homodimer, as a neighboring subunit contributes a critical arginine residue to the active site.[1]

This compound's potent inhibition is achieved through a network of interactions with key residues and the catalytic Zn2+ ion:

-

Coordination with Zn2+: The carboxyl group of this compound directly coordinates with the Zn2+ metal ion.[4]

-

Hydrogen Bonding: The carboxyl group also forms hydrogen bonds with Trp191 and interacts with Asp291 via a bridging water molecule.[4]

-

Charge-Charge Interactions: The pyrimidine nitrogen of this compound engages in a charge-charge interaction with the positively charged nitrogen of Arg47.[4]

-

Hydrophobic Interactions: The 2-thienyl ring of the inhibitor is situated within a hydrophobic pocket formed by Trp176, Phe46, Met180, and Trp191.[4]

-

Dimeric Interface Interaction: this compound interacts with residues from both chains of the ACMSD dimer, stabilizing an inactive conformation.[1] A key interaction involves Arg243 from the adjacent monomer.[2]

Signaling Pathway Context: The Kynurenine Pathway and NAD+ Synthesis

ACMSD is a crucial regulator in the kynurenine pathway, which is the primary route for de novo NAD+ synthesis from tryptophan.[1] ACMSD catalyzes the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to 2-aminomuconate-6-semialdehyde (AMS).[1] AMS is then further metabolized to enter the tricarboxylic acid (TCA) cycle.[1] In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a precursor for NAD+ synthesis.[1] By inhibiting ACMSD, this compound effectively shunts the metabolic flux of tryptophan catabolism towards the production of quinolinic acid, thereby increasing intracellular NAD+ levels.[1][2]

Experimental Protocols

Protein Expression and Purification of Human ACMSD

Recombinant human ACMSD (hACMSD) was expressed in Pichia pastoris cells.[1] The purification protocol involved the following steps:

-

Cell Lysis: A pellet of P. pastoris cells was resuspended in a lysis buffer (10 mM potassium phosphate, pH 7.0, 50 mM NaCl, 1 mM DTT, 5 mM 2-mercaptoethanol, 1 mM PMSF, and a protease inhibitor cocktail).[1]

-

Chromatography: The cell lysate was subjected to purification, likely involving affinity and size-exclusion chromatography, to obtain pure hACMSD.

Crystallization of the ACMSD-TES-1025 Complex

-

Protein Preparation: The purified hACMSD was diluted tenfold with 50 mM potassium phosphate and 5 mM 2-mercaptoethanol, then concentrated by ultrafiltration to a final concentration of 4.5 mg/ml.[2]

-

Crystallization Method: The sitting drop vapor diffusion method was employed for all crystallization trials.[2] this compound was co-crystallized with the protein.

X-ray Diffraction Data Collection and Structure Determination

-

Data Collection: Diffraction data were collected from the crystals and were integrated and scaled using the XDS/XSCALE program package.[1]

-

Structure Solution: The crystal structure was solved by molecular replacement using the PHASER program, with a previously determined hACMSD structure (PDB code 4IH3) as the search model.[1]

-

Model Building and Refinement: Automated model building was performed using the PHENIX suite, followed by manual fitting using COOT. The model was refined while monitoring Rwork, Rfree, and Ramachandran plot statistics.[1] The final coordinates and structure factors were deposited in the Protein Data Bank under the accession code 7PWY.[1][2]

Enzyme Kinetics Assay

The inhibitory kinetics of this compound on ACMSD were determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor and the substrate, 2-amino 3-carboxymuconate 6-semialdehyde (ACMS).[1] Due to the tight binding of this compound, the Dixon method was used for the kinetic analysis.[1] The activity was monitored by the decrease in absorbance at 360 nm, corresponding to the consumption of ACMS.[7]

Conclusion

The detailed structural and functional data presented in this guide offer a clear and comprehensive understanding of the mechanism of action of this compound, a first-in-class, potent inhibitor of human ACMSD. The high-resolution crystal structure of the ACMSD-TES-1025 complex provides an invaluable tool for the structure-based design of novel therapeutics targeting NAD+ metabolism for the treatment of a wide range of human diseases.

References

- 1. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]

- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7pwy - Structure of human dimeric ACMSD in complex with the inhibitor this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD): A structural and mechanistic unveiling - PMC [pmc.ncbi.nlm.nih.gov]

TES-1025: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By inhibiting ACMSD, this compound effectively modulates the de novo biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1][4][5] This document provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[3-[(5-cyano-6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl) sulfanylmethyl]phenyl]acetic acid | [1][3] |

| CAS Number | 1883602-21-8 | [1][3][6] |

| Molecular Formula | C18H13N3O3S2 | [6] |

| Molecular Weight | 383.44 g/mol | [6] |

| Appearance | White to yellow solid | [6] |

| Solubility | DMSO: 100 mg/mL (260.80 mM) (warming may be required) | [6] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [6] |

Biological Activity and Pharmacokinetics

This compound is a low nanomolar inhibitor of human ACMSD, leading to increased NAD+ levels in cellular systems.[6][7] Its inhibitory activity and pharmacokinetic profile have been characterized in vitro and in vivo.

| Parameter | Value | Species/System | Reference |

| IC50 | 13 ± 3 nM | Human ACMSD | [7] |

| Ki | 0.85 ± 0.22 nM | Human ACMSD | [1][2][8] |

| Cmax (Oral, 5 mg/kg) | 2570 ng/mL | Male CD-1 mice | [6][7] |

| Tmax (Oral, 5 mg/kg) | 2 h | Male CD-1 mice | [7] |

| t1/2 (IV, 0.5 mg/kg) | ~5.33 h | Male CD-1 mice | [6][7] |

| AUC0-8h (Oral, 5 mg/kg) - Liver | 19,200 hng/mL | Male CD-1 mice | [6][7] |

| AUC0-8h (Oral, 5 mg/kg) - Kidneys | 36,600 hng/mL | Male CD-1 mice | [6][7] |

Mechanism of Action: Kynurenine Pathway Modulation

ACMSD is a crucial enzyme at a branch point in the kynurenine pathway, the primary route for tryptophan catabolism.[9] ACMSD catalyzes the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS), which is further metabolized for complete oxidation in the tricarboxylic acid (TCA) cycle.[1][4] In the presence of this compound, the inhibition of ACMSD shunts the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid (QUIN), a precursor for de novo NAD+ synthesis.[1][4]

Caption: Inhibition of ACMSD by this compound redirects the kynurenine pathway towards NAD+ synthesis.

Experimental Protocols

In Vitro ACMSD Inhibition Assay

This protocol describes the coupled spectrophotometric assay used to determine the inhibitory activity of this compound on human ACMSD.[7]

Materials:

-

Recombinant human ACMSD (hACMSD)

-

3-hydroxyanthranilic acid

-

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase

-

This compound

-

DMSO

-

Assay buffer

Procedure:

-

ACMS Substrate Generation: In a pre-assay mixture, generate the ACMS substrate from 10 µM 3-hydroxyanthranilic acid using recombinant 3-hydroxyanthranilate 3,4-dioxygenase.

-

Monitoring ACMS Formation: Monitor the formation of ACMS by measuring the absorbance at 360 nm.

-

Enzyme Reaction: Once the ACMS formation is complete, add a defined amount of hACMSD to the mixture.

-

Inhibitor Addition: For IC50 determination, add serial dilutions of this compound (prepared from a DMSO stock solution) to the reaction mixture along with hACMSD. Maintain a final DMSO concentration of 1.0% in all reactions.

-

Activity Measurement: Calculate the enzyme activity from the initial rate of absorbance decrease at 360 nm, subtracting the rate of a control reaction without hACMSD.

-

IC50 Calculation: Determine the IC50 value by plotting the enzyme activity against the logarithm of the this compound concentration.

Caption: A streamlined workflow for determining the in vitro inhibitory potency of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound in male CD-1 mice following intravenous and oral administration.[6][7]

Animals:

-

Male CD-1 mice

Study Phases:

-

Oral Administration:

-

Administer this compound orally to a cohort of mice at a target dose of 5 mg/kg.

-

Collect blood, brain, and liver samples at various time points up to 8 hours post-administration.

-

-

Intravenous Administration:

-

Administer this compound intravenously to a separate cohort of mice at a target dose of 0.5 mg/kg.

-

Collect blood samples from the lateral tail vein at intervals up to 24 hours post-administration.

-

-

Sample Analysis:

-

Process the collected samples (blood, brain, liver) to extract this compound.

-

Quantify the concentration of this compound in each sample using a validated analytical method (e.g., LC-MS/MS).

-

-

Pharmacokinetic Parameter Calculation:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC from the concentration-time data.

-

Caption: A procedural diagram illustrating the in vivo pharmacokinetic evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of human ACMSD with promising therapeutic potential. Its ability to modulate NAD+ biosynthesis through the inhibition of the kynurenine pathway has been demonstrated in both in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other ACMSD inhibitors.

References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]

- 5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [iris.univpm.it]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to TES-1025 (CAS 1883602-21-8): A Novel ACMSD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TES-1025, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This compound, with CAS number 1883602-21-8, has emerged as a significant research tool for studying the de novo NAD+ biosynthesis pathway and holds therapeutic potential for a range of diseases associated with NAD+ homeostasis defects, including metabolic and inflammatory disorders.[1][2][3][4][5]

Core Compound Information

This compound is a small molecule identified as a first-in-class, low-nanomolar inhibitor of human ACMSD.[2] Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 1883602-21-8 |

| IUPAC Name | 3-[[[5-cyano-1,6-dihydro-6-oxo-4-(2-thienyl)-2-pyrimidinyl]thio]methyl]phenylacetic acid[1] |

| Molecular Formula | C18H13N3O3S2[1] |

| Molecular Weight | 383.44 g/mol [1] |

| Appearance | Not specified in provided results. |

| Solubility | Soluble in organic solvents.[6] |

| Purity | ≥98% (typical for commercially available research grade)[6] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD).[7][8] ACMSD is a critical enzyme in the kynurenine pathway, which is the primary route for de novo NAD+ biosynthesis from tryptophan.[2][3]

ACMSD stands at a branching point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate semialdehyde (AMS), which is then directed towards the tricarboxylic acid (TCA) cycle for complete oxidation.[3][9] By inhibiting ACMSD, this compound prevents the degradation of ACMS, thereby shunting its metabolic flux towards the spontaneous cyclization to quinolinic acid (QUIN).[2][3][9] Quinolinic acid is a direct precursor for the synthesis of NAD+.[2][3] Consequently, inhibition of ACMSD by this compound leads to an increase in intracellular NAD+ levels.[1][5][7][8]

The following diagram illustrates the role of ACMSD in the kynurenine pathway and the mechanism of action of this compound.

Caption: Mechanism of this compound action on the kynurenine pathway.

Potency and Efficacy

This compound is a highly potent inhibitor of human ACMSD, with in vitro studies demonstrating its activity in the low nanomolar range.

| Parameter | Value | Species | Assay Conditions |

| IC50 | 13 nM[2][7][8][9] | Human | Coupled spectrophotometric assay with recombinant hACMSD.[10] |

| Ki | 0.85 ± 0.22 nM[2][4][11] | Human | Kinetic analysis using the Dixon method.[9] |

In Vivo Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in male CD-1 mice, revealing favorable properties for in vivo research.[7][10]

| Parameter | Intravenous (IV) Administration (0.5 mg/kg) | Oral (PO) Administration (5 mg/kg) |

| Blood Clearance | Low[7][10] | - |

| Volume of Distribution | Low[7][10] | - |

| Half-life (t1/2) | ~5.33 hours[7][10] | - |

| Cmax | - | 2570 ng/mL[7][10] |

| Tmax | - | 2 hours[7] |

| Systemic Exposure | - | Good[7][10] |

| Tissue Distribution (AUC0-8h) | - | Liver: 19,200 hng/mL, Kidneys: 36,600 hng/mL[7] |

Experimental Protocols

ACMSD Enzyme Activity Assay (In Vitro)

This protocol describes the spectrophotometric assay used to determine the inhibitory activity of this compound on human ACMSD.[10]

Caption: Workflow for the in vitro ACMSD enzyme activity assay.

Methodology:

-

Substrate Generation: The substrate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), is generated in a pre-assay mixture containing 10 µM 3-hydroxyanthranilic acid and recombinant 3-hydroxyanthranilate 3,4-dioxygenase. The formation of ACMS is monitored spectrophotometrically at 360 nm until the reaction is complete.[10]

-

Enzyme Reaction: Once the ACMS substrate is formed, a defined amount of recombinant human ACMSD is added to the assay mixture.[10]

-

Inhibitor Addition: For determining the inhibitory effect, various concentrations of this compound (or a vehicle control) are added to the assay mixture along with the ACMSD.[10]

-

Activity Measurement: The activity of ACMSD is determined by measuring the initial rate of decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS.[10]

-

Data Analysis: The enzyme activity is calculated by subtracting the rate of a control reaction performed in the absence of ACMSD. The IC50 value is then determined by plotting the enzyme activity against the concentration of this compound.[10]

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound in male CD-1 mice.[10]

Methodology:

-

Animal Model: Male CD-1 mice are used for the study.[10]

-

Dosing:

-

Sample Collection:

-

Bioanalysis: The concentration of this compound in the collected blood and tissue samples is quantified using a suitable bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, Cmax, and Tmax.

Structural Biology

The crystal structure of human dimeric ACMSD in complex with this compound has been resolved, providing detailed insights into the inhibitor's binding mode.[2][4] this compound binds within the catalytic site of the enzyme, interacting with the catalytic Zn2+ ion and key amino acid residues from both chains of the dimer.[2][4] This structural information confirms the mechanism of inhibition and provides a basis for the rational design of next-generation ACMSD inhibitors.[2]

Research Applications and Future Directions

This compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the de novo NAD+ synthesis pathway. Its ability to modulate intracellular NAD+ levels makes it a promising candidate for studying diseases characterized by NAD+ deficiency, such as:

-

Metabolic Disorders: Defects in NAD+ homeostasis are linked to various metabolic diseases.[1][5]

-

Inflammatory Diseases: ACMSD has been identified as a novel therapeutic target for inflammatory conditions.[2][4]

-

Aging: NAD+ levels decline with age, and boosting NAD+ has been shown to have beneficial effects.[1][5]

-

Acute Kidney Injury (AKI): In vivo studies in preclinical models suggest that ACMSD inhibition could be a therapeutic strategy for AKI.[2][9]

-

Liver Diseases: Preclinical models of liver disease have shown benefits from ACMSD inhibition.[2][9]

Further research with this compound is warranted to fully elucidate the therapeutic potential of ACMSD inhibition in these and other disease areas.

References

- 1. medkoo.com [medkoo.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]

- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 1883602-21-8: 3-[[[5-Cyano-1,6-dihydro-6-oxo-4-(2-thie… [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound |CAS 1883602-21-8|DC Chemicals [dcchemicals.com]

- 9. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

TES-1025: A Technical Guide to a Novel Investigator of Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key pathological feature in a wide range of human diseases, from rare genetic disorders to common age-related ailments. A decline in the intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism, is a central element of mitochondrial impairment. TES-1025, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), has emerged as a promising pharmacological tool to counteract this decline. By blocking ACMSD, this compound enhances the de novo synthesis of NAD+, thereby boosting mitochondrial function, promoting cellular energy homeostasis, and protecting against oxidative stress. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and key signaling pathways, to support its application in the study and potential treatment of mitochondrial dysfunction.

Introduction

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in all living cells, playing a pivotal role in a vast array of biological processes, including energy metabolism, DNA repair, and cellular signaling.[1] Dysregulation of NAD+ homeostasis has been implicated in a variety of pathological conditions, including mitochondrial diseases, neurodegenerative disorders, and metabolic syndromes.[2][3]

One promising strategy to augment intracellular NAD+ levels is to modulate its biosynthesis. The de novo synthesis pathway, which begins with the essential amino acid tryptophan, is a key route for NAD+ production.[2] The enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) represents a critical control point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) away from NAD+ synthesis and towards catabolism.[2][3]

This compound is a first-in-class, potent, and selective small molecule inhibitor of human ACMSD.[3] By inhibiting ACMSD, this compound effectively redirects the metabolic flux of the kynurenine pathway towards the synthesis of quinolinic acid, a direct precursor of NAD+.[2] This leads to a significant increase in intracellular NAD+ levels, which in turn activates sirtuin 1 (SIRT1), a key NAD+-dependent deacetylase that promotes mitochondrial biogenesis and function.[4][5] This guide details the technical aspects of using this compound as a tool to investigate and potentially ameliorate mitochondrial dysfunction.

Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the enzyme ACMSD.[2] This inhibition shunts the metabolic intermediate ACMS towards the production of quinolinic acid, which is then converted to NAD+. The resulting increase in cellular NAD+ levels has several beneficial downstream effects on mitochondrial health, primarily mediated by the activation of SIRT1.

Signaling Pathway

The core signaling pathway initiated by this compound is depicted below.

References

- 1. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Effects of TES-1025: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical exploratory studies on TES-1025, a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for the foundational studies cited.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine pathway, which is the primary route for tryptophan catabolism. ACMSD acts at a critical branch point, converting α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde, which is then catabolized. By inhibiting ACMSD, this compound redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] This elevation of intracellular NAD+ levels is the primary mechanism through which this compound exerts its therapeutic effects. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins (e.g., SIRT1), which are involved in regulating mitochondrial function, stress resistance, and metabolism.[3] The therapeutic potential of this compound has been explored in preclinical models of diseases associated with NAD+ depletion, such as acute kidney injury and liver diseases.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Species | Reference |

| IC50 | 13 ± 3 nM | Human | [4] |

| Ki | 0.85 ± 0.22 nM | Human | [1] |

| Inhibition Type | Competitive | Human | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Male CD-1 Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC0-8h (h*ng/mL) | t1/2 (h) | Reference |

| Oral (PO) | 5 | 2570 | 19,200 (Liver) | 5.33 | [4] |

| 36,600 (Kidney) | [4] | ||||

| Intravenous (IV) | 0.5 | - | - | 5.33 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

In Vitro ACMSD Enzyme Activity Assay

This protocol is adapted from methodologies used to determine the inhibitory activity of this compound on human ACMSD.

Objective: To determine the IC50 and mode of inhibition of this compound against recombinant human ACMSD.

Materials:

-

Recombinant human ACMSD

-

3-hydroxyanthranilate 3,4-dioxygenase

-

3-hydroxyanthranilic acid (substrate precursor)

-

This compound

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Spectrophotometer capable of reading at 360 nm

Procedure:

-

ACMS Substrate Generation: In the assay buffer, incubate 3-hydroxyanthranilic acid with 3-hydroxyanthranilate 3,4-dioxygenase to generate the ACMS substrate. Monitor the formation of ACMS by measuring the absorbance at 360 nm until the reaction is complete.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Enzyme Reaction: To the wells of a microplate containing the generated ACMS substrate, add the various concentrations of this compound or vehicle (DMSO) as a control.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a pre-determined amount of recombinant human ACMSD to each well.

-

Measurement: Immediately monitor the decrease in absorbance at 360 nm, which corresponds to the consumption of ACMS by ACMSD.

-

Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. For kinetic analysis of inhibition, vary both substrate and inhibitor concentrations and use appropriate models (e.g., Dixon plots) to determine the Ki and mode of inhibition.[1]

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the general procedure for assessing the pharmacokinetic profile of this compound in mice.[4]

Objective: To determine the pharmacokinetic parameters (Cmax, AUC, t1/2) of this compound following oral and intravenous administration in mice.

Animals:

-

Male CD-1 mice

Procedure:

-

Dosing:

-

Oral (PO) Administration: Administer this compound (e.g., 5 mg/kg) by oral gavage.

-

Intravenous (IV) Administration: Administer this compound (e.g., 0.5 mg/kg) via the tail vein.

-

-

Sample Collection: Collect blood samples from the tail vein at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). At the end of the study, collect tissues such as liver and kidney.

-

Sample Processing: Process blood samples to obtain plasma. Homogenize tissue samples.

-

Bioanalysis: Quantify the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Use pharmacokinetic software to calculate parameters including Cmax, AUC, and elimination half-life (t1/2).

Cisplatin-Induced Acute Kidney Injury (AKI) Mouse Model

This protocol describes a common method for inducing AKI in mice to evaluate the therapeutic efficacy of this compound.[3]

Objective: To assess the protective effects of this compound against cisplatin-induced renal damage.

Animals:

-

Male C57BL/6J mice (8-12 weeks old)

Procedure:

-

Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

-

Treatment Groups: Divide mice into groups: (1) Vehicle control, (2) Cisplatin only, (3) this compound + Cisplatin, (4) this compound only.

-

This compound Administration: Administer this compound (e.g., 15 mg/kg/day) or vehicle, often via supplemented chow or oral gavage, starting before and continuing after cisplatin injection.[3]

-

AKI Induction: Induce AKI by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).[3][5]

-

Monitoring: Monitor the animals for signs of distress and body weight changes.

-

Sample Collection: At a predetermined time point (e.g., 72 hours post-cisplatin), collect blood and kidney tissues.[3]

-

Analysis:

Carbon Tetrachloride (CCl4)-Induced Liver Injury Mouse Model

This protocol details a widely used model for inducing acute liver injury to study the effects of this compound.

Objective: To evaluate the hepatoprotective effects of this compound in a model of acute chemical-induced liver injury.

Animals:

-

Male C57BL/6J mice

Procedure:

-

Treatment Groups: Establish control and treatment groups similar to the AKI model.

-

This compound Administration: Administer this compound or vehicle prior to CCl4 challenge.

-

Liver Injury Induction: Induce acute liver injury with a single intraperitoneal injection of CCl4 (e.g., 1 mL/kg, diluted in corn oil).[7][8]

-

Sample Collection: Collect blood and liver tissue at a specified time point (e.g., 24-48 hours) after CCl4 administration.[9]

-

Analysis:

-

Blood: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Liver Tissue:

-

Histology: Perform H&E staining to assess hepatocellular necrosis and inflammation.

-

Gene Expression: Analyze the expression of inflammatory and fibrotic markers.

-

-

Conclusion

The exploratory studies on this compound have demonstrated its potential as a therapeutic agent by targeting the de novo NAD+ synthesis pathway. Its potent and selective inhibition of ACMSD leads to increased NAD+ levels, which in turn can activate protective cellular pathways mediated by sirtuins. The preclinical data in models of kidney and liver injury are promising. Further research is warranted to fully elucidate the therapeutic applications and long-term safety of this compound. This guide provides a foundational resource for researchers and drug development professionals interested in furthering the understanding of this novel compound.

References

- 1. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developing better mouse models to study cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Mechanisms of Cisplatin-Induced Acute Kidney Injury: The Role of NRF2 in Mitochondrial Dysfunction and Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dynamics of Acute Liver Injury in Experimental Models of Hepatotoxicity in the Context of Their Implementation in Preclinical Studies on Stem Cell Therapy [imrpress.com]

Methodological & Application

TES-1025 In Vitro Experimental Protocols: A Comprehensive Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of TES-1025, a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). This compound has been identified as a modulator of de novo nicotinamide adenine dinucleotide (NAD+) biosynthesis, a critical pathway in cellular metabolism and energy homeostasis.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and the therapeutic potential of ACMSD inhibition. This guide outlines the methodologies for determining the enzymatic inhibition of ACMSD by this compound, assessing its impact on cell viability, and evaluating its influence on apoptosis.

Introduction to this compound

This compound is a small molecule inhibitor of ACMSD, a key enzyme in the kynurenine pathway, which is the primary route for tryptophan catabolism.[4] ACMSD is situated at a critical branch point in this pathway, catalyzing the conversion of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde. Inhibition of ACMSD by this compound redirects the metabolic flux of ACMS towards the spontaneous cyclization to quinolinic acid, a precursor for the de novo synthesis of NAD+.[5][6] By enhancing NAD+ levels, this compound holds therapeutic promise for a range of disorders associated with perturbed NAD+ homeostasis, including metabolic and renal diseases.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's in vitro activity based on published data.

| Parameter | Value | Description | Reference |

| IC50 | 13 nM (or 0.013 µM) | The half maximal inhibitory concentration of this compound against human ACMSD.[1][2][3][5][6][7] | [1][2][3][5][6][7] |

| Ki | 0.85 ± 0.22 nM | The inhibition constant of this compound for human ACMSD, indicating a high binding affinity.[5][8][9] | [5][8][9] |

Signaling Pathway of this compound

This compound exerts its effect by inhibiting the ACMSD enzyme within the kynurenine pathway of tryptophan metabolism. This inhibition leads to an accumulation of the substrate ACMS, which then spontaneously cyclizes to form quinolinic acid. Quinolinic acid is a direct precursor for the de novo synthesis of NAD+, a vital coenzyme in numerous cellular processes.

Experimental Protocols

This section provides detailed protocols for the in vitro evaluation of this compound.

ACMSD Enzymatic Activity Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of this compound on recombinant human ACMSD (hACMSD).[1][7]

Workflow:

Materials:

-

Recombinant human ACMSD (hACMSD)

-

3-hydroxyanthranilic acid

-

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase

-

This compound

-

DMSO

-

Assay buffer (e.g., 50 mM 4-morpholinepropanesulfonic acid, pH 6.5, 100 mM NaCl)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 360 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination. Ensure the final DMSO concentration in the assay is consistent across all wells (e.g., 1.0%).[7]

-

-

ACMS Substrate Generation:

-

Enzymatic Reaction:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the rate of the control reaction (without ACMSD) from the rates of the enzymatic reactions.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (AlamarBlue™)

This protocol describes the use of the AlamarBlue™ (resazurin-based) assay to assess the effect of this compound on the viability of a chosen cell line.

Workflow:

Materials:

-

Cell line of interest (e.g., HepG2, HEK293)

-

Complete cell culture medium

-

This compound

-

DMSO

-

AlamarBlue™ Cell Viability Reagent

-

96-well opaque-walled microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Assay:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the background fluorescence (from wells with medium and AlamarBlue™ but no cells).

-

Express the results as a percentage of the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis.

Workflow:

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for a specified period.

-

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension and wash the cells twice with cold PBS.[1]

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[12]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7][12]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]

-

Add 400 µL of 1X Binding Buffer to each tube.[12]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro investigation of this compound. By following these detailed methodologies, researchers can effectively characterize the enzymatic inhibition of ACMSD by this compound and elucidate its downstream effects on cellular viability and apoptosis. These experimental approaches will be instrumental in furthering our understanding of the therapeutic potential of ACMSD inhibitors in diseases characterized by NAD+ deficiency.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Cell Counting & Health Analysis [sigmaaldrich.com]

- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UZ [thermofisher.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. broadpharm.com [broadpharm.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

Application Notes and Protocols for a Coupled Spectrophotometric Assay of TES-1025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2][3] ACMSD represents a critical branch point in tryptophan metabolism, catalyzing the decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS).[4][5] Inhibition of ACMSD by this compound diverts the metabolic flux towards the synthesis of quinolinic acid, a precursor for NAD+, thereby increasing intracellular NAD+ levels.[4][6] This makes ACMSD a promising therapeutic target for a range of diseases associated with depleted NAD+ levels, including metabolic and inflammatory disorders.[4][7]

These application notes provide a detailed protocol for a coupled spectrophotometric assay to determine the inhibitory activity of this compound on ACMSD. The assay relies on the enzymatic generation of the unstable ACMS substrate followed by monitoring its consumption by ACMSD, which can be measured as a decrease in absorbance.

Quantitative Data Summary

The following table summarizes the key inhibitory constants for this compound against human ACMSD.

| Parameter | Value | Reference |

| IC50 | 13 ± 3 nM | [1] |

| Ki | 0.85 ± 0.22 nM | [7] |

Signaling Pathway

The diagram below illustrates the role of ACMSD in the de novo NAD+ synthesis pathway and the mechanism of action of this compound.

Caption: Role of ACMSD and this compound in NAD+ biosynthesis.

Experimental Protocols

Coupled Spectrophotometric Assay for ACMSD Activity

This protocol is adapted from methodologies described for determining the activity of ACMSD and the inhibitory effects of compounds like this compound.[1][2][8] The assay is performed in two stages: first, the enzymatic generation of the ACMS substrate, and second, the measurement of ACMSD activity through the consumption of this substrate.

Materials and Reagents:

-

Recombinant human ACMSD

-

Recombinant 3-hydroxyanthranilate 3,4-dioxygenase (3,4-HAO) from Ralstonia metallidurans

-

3-hydroxyanthranilic acid

-

This compound

-

Assay Buffer: 50 mM 4-morpholinepropanesulfonic acid (MOPS), pH 6.5, containing 100 mM NaCl

-

DMSO (for dissolving this compound)

-

UV/Vis Spectrophotometer capable of reading at 360 nm

-

96-well UV-transparent microplates or cuvettes

Experimental Workflow Diagram:

Caption: Workflow for the coupled spectrophotometric assay.

Protocol:

Part 1: In Situ Generation of ACMS Substrate

-

Prepare a pre-assay mixture in a microplate well or cuvette containing the assay buffer.

-

Add 3-hydroxyanthranilic acid to a final concentration of 10 µM.[1][2]

-

Add a suitable amount of recombinant 3,4-HAO to initiate the reaction.

-

Incubate the mixture at 37°C.

-

Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the reading stabilizes, indicating the reaction is complete.[1][2]

Part 2: Measurement of ACMSD Inhibition by this compound

-

Prepare serial dilutions of this compound from a stock solution in DMSO. Ensure the final DMSO concentration in all reaction mixtures is constant and low (e.g., 1.0%) to avoid solvent effects.[1]

-

To the wells containing the freshly prepared ACMS substrate, add the appropriate dilution of this compound or DMSO for the control wells.

-

Initiate the ACMSD reaction by adding a predetermined amount of recombinant human ACMSD (e.g., 30 nM).[8]

-

Immediately begin monitoring the decrease in absorbance at 360 nm over time. The rate of decrease is proportional to the ACMSD activity.

-

Record the absorbance values at regular intervals to determine the initial linear rate of the reaction.

Data Analysis:

-

Calculate the initial velocity (rate of absorbance decrease) for each concentration of this compound and the vehicle control.

-

Determine the percent inhibition for each this compound concentration using the following formula:

% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ACMSD activity.

-

For determining the inhibition constant (Ki), perform the assay at varying concentrations of both the substrate and the inhibitor and use methods such as the Dixon plot for analysis.[5] This is particularly important as this compound is a tight-binding inhibitor.[5][6]

Conclusion

This coupled spectrophotometric assay provides a reliable and continuous method for characterizing the inhibitory activity of this compound on ACMSD. The protocol is suitable for high-throughput screening of potential ACMSD inhibitors and for detailed kinetic studies. Accurate determination of the inhibitory potency of compounds like this compound is crucial for their development as therapeutic agents targeting NAD+ metabolism.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]

- 5. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing TES-1025 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1][2][3][4][5] By inhibiting ACMSD, this compound effectively increases intracellular NAD+ levels, making it a valuable tool for research in areas such as metabolic disorders, inflammatory diseases, and aging.[2][4][5][6] This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), ensuring optimal solubility and stability for use in various experimental settings.

Data Presentation

The following table summarizes the key quantitative data for this compound and its solubility in DMSO.

| Parameter | Value | Reference |

| Molecular Weight | 383.44 g/mol | [1] |

| Formula | C18H13N3O3S2 | [1] |

| CAS Number | 1883602-21-8 | [1][2][3] |

| Appearance | White to yellow solid | [1] |

| Solubility in DMSO | 100 mg/mL (260.80 mM) | [1] |

| Recommended Storage (Powder) | -20°C for 3 years or 4°C for 2 years | [1] |

| Recommended Storage (Stock Solution in DMSO) | -80°C for up to 2 years or -20°C for up to 1 year | [1] |

| IC50 (ACMSD) | 13 nM | [1][2][3] |

| Ki | 0.85 ± 0.22 nM | [2][4] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 50 mM stock solution of this compound in DMSO. This concentration is suitable for a wide range of applications, including cell-based assays and enzyme kinetics experiments.[2][3]

Materials:

-

This compound powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), newly opened

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before handling this compound, ensure all necessary equipment is clean and readily accessible. It is crucial to use a newly opened bottle of anhydrous DMSO as it is hygroscopic and absorbed water can affect solubility.[1]

-

Calculating the Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

Mass (mg) = 50 mM x 1 mL x 383.44 g/mol / 1000 = 19.172 mg

-

Weighing this compound: Carefully weigh out 19.172 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If precipitation occurs, gentle warming in a water bath (37°C) and/or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural Basis of Human Dimeric α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase Inhibition With this compound [frontiersin.org]

- 6. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

TES-1025: Application Notes and Protocols for NAD+ Level Modulation in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-1025 is a potent and selective inhibitor of human α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo nicotinamide adenine dinucleotide (NAD+) synthesis pathway.[1][2][3] By inhibiting ACMSD, this compound effectively modulates cellular NAD+ levels, a critical coenzyme in cellular metabolism and signaling.[2] Defects in NAD+ homeostasis are linked to a variety of diseases, including metabolic disorders, neurodegenerative diseases, and age-related complications. This compound serves as a valuable research tool for studying the therapeutic potential of ACMSD inhibition in disorders associated with perturbed NAD+ supply.[1][2]

Mechanism of Action